![molecular formula C19H15FN6OS B2818354 N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891109-80-1](/img/structure/B2818354.png)

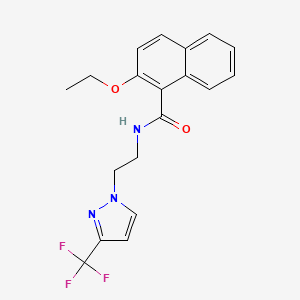

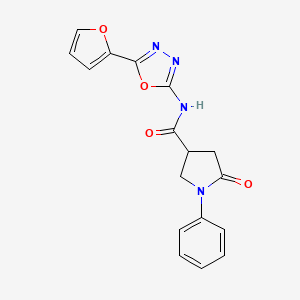

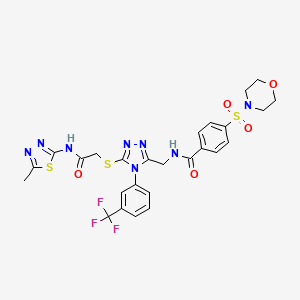

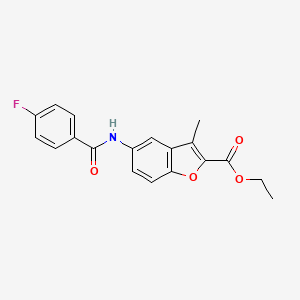

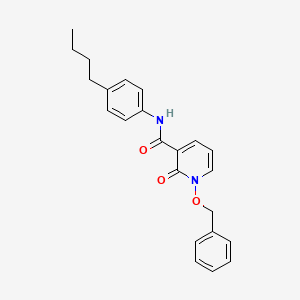

N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluoro-methylphenyl group could be introduced using a Friedel-Crafts alkylation, while the pyridinyl group could be formed using a Chichibabin pyridine synthesis. The triazolopyridazinyl group could be synthesized using a multi-step process involving cyclization and nitrogen insertion .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the fluoro group could make the compound reactive towards nucleophilic substitution reactions, while the pyridinyl and triazolopyridazinyl groups could participate in electrophilic substitution reactions .Scientific Research Applications

Anticancer and PI3K Inhibition

Compounds similar to the one mentioned have been studied for their anticancer effects and ability to inhibit PI3Ks and mTOR, indicating potential for cancer therapy. Xiao-meng Wang et al. (2015) explored derivatives that retained antiproliferative activity against cancer cells while showing reduced toxicity, suggesting these compounds could serve as effective anticancer agents with low adverse effects (Wang et al., 2015).

Herbicidal Activity

Research has also identified compounds with excellent herbicidal activity at low application rates across a broad spectrum of vegetation. This indicates potential applications in agriculture for the control of unwanted plants, enhancing crop production efficiency (Moran, 2003).

Antimicrobial and Antifungal Properties

Compounds within the same chemical family have demonstrated potent antimicrobial and antifungal properties. This suggests potential use in combating infectious diseases and in the development of new antimicrobial agents, which is crucial in the face of rising drug resistance (MahyavanshiJyotindra et al., 2011).

Insecticidal Agents

Moreover, novel bioactive sulfonamide derivatives have shown promising insecticidal activities against pests like the cotton leafworm, indicating potential applications in pest management strategies to protect crops and enhance agricultural productivity (Soliman et al., 2020).

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS/c1-12-4-5-14(9-15(12)20)22-18(27)11-28-19-24-23-17-7-6-16(25-26(17)19)13-3-2-8-21-10-13/h2-10H,11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYENEJCKFSBKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)